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Introduction

Core Application: High-Performance p-Channel
Transistors

The development of high-performance p-channel transistors is a critical challenge in the
advancement of complementary metal-oxide-semiconductor (CMOS) logic circuits. Amorphous
TeOs has demonstrated breakthrough potential in this area by overcoming the limitations of
traditional p-type semiconductor materials.[1][2][3]

Application Note:

Amorphous tellurium trioxide (a-TeOs), formed by the UV-ozone oxidation of two-dimensional
(2D) tellurium, serves as the channel material in p-type field-effect transistors (FETS). This
transformation from crystalline 2D-Te to a-TeOs induces a significant widening of the bandgap
to approximately 3.04 eV and results in an exceptionally low Schottky barrier height of about 10
meV at the metal-semiconductor interface.[2][3][4] These properties lead to p-channel
transistors with remarkable performance characteristics, including high hole mobility, superior
on/off current ratios, and reduced hysteresis compared to their crystalline 2D-Te counterparts.
[2][5] The enhanced performance is attributed to the improved interface quality between the a-
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TeOs channel and the gate dielectric.[2] This makes a-TeOs a promising candidate for next-

generation, low-power, and high-speed electronic devices.[2][3]

Quantitative Data Summary

The following table summarizes the key performance parameters of amorphous TeOs-based p-

channel transistors as reported in the literature.

Parameter Value Unit Reference(s)
Material Properties of
a-TeOs
Bandgap (Eg) ~3.04 eV [2][4]
Transistor
Performance Metrics
Hole Mobility (uh) 238.6 cm?3/Vs [2]
On/Off Current Ratio

0.81 x 105 [2]
(lon/loff)
Schottky Barrier

) 10 meV [2][3]

Height (SBH)
Contact Resistance

626.81 Q-um [2]
(Re)
Interface Trap Density  2.69 x 1014 cm-2 [2]

Experimental Protocols

Synthesis of Amorphous TeOs Thin Films via UV-Ozone

Treatment of 2D Tellurium

This protocol describes the conversion of a crystalline 2D tellurium thin film into an amorphous

TeOs thin film, which serves as the active channel in a p-type transistor.

Materials:
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2D Tellurium (2D-Te) thin film (10-15 nm thickness) on a suitable substrate (e.g., SiO2/Si)[2]

UV-Ozone cleaner

Procedure:

Place the 2D-Te thin film sample inside the chamber of a UV-Ozone cleaner.

Expose the sample to UV irradiation in the presence of ozone. The UV source should
generate wavelengths that can produce ozone (e.g., 185 nm) and dissociate it (e.g., 254
nm).

The duration of the treatment is a critical parameter. A 60-minute treatment has been shown
to achieve complete transformation to a-TeOs.[5] The transformation can be monitored by
observing the change in thickness; for example, an initial ~8 nm 2D-Te film increases to
~13.7 nm upon full conversion to a-TeOs.[5]

After the treatment, the resulting amorphous TeOs thin film is ready for device fabrication.

Characterization of the Transformation:

Atomic Force Microscopy (AFM): To monitor the change in film thickness and surface
morphology.[5]

X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition and the
formation of TeOs by observing the shifts in the Te 3d and O 1s core-level peaks.[5]

Raman Spectroscopy: To verify the structural transformation from crystalline 2D-Te to
amorphous TeOs. The characteristic peaks of 2D-Te will disappear, and a new vibrational
mode for a-TeOs may emerge (e.g., around 618 cm~1).[2]

High-Resolution Transmission Electron Microscopy (HRTEM): To directly visualize the
amorphous nature of the TeOs layer and the interface with any remaining crystalline Te.[2][5]

Fabrication of an Amorphous TeOs p-Channel Field-
Effect Transistor (FET)
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This protocol outlines the fabrication of a bottom-gate, top-contact p-channel FET using the a-
TeOs film.

Materials:

e Substrate with pre-patterned gate electrode and dielectric (e.g., 90 nm SiOz on a heavily
doped Si wafer, where the Si serves as the back gate)[2]

e Amorphous TeOs thin film on the substrate (prepared as in Protocol 1)

» Photoresist and developer for lithography

» Metal for source and drain contacts (e.g., Nickel)[6]

o Metal deposition system (e.g., thermal evaporator or e-beam evaporator)
« Lift-off solvent (e.g., acetone)

Procedure:

o Substrate Preparation: Start with a clean substrate, typically a highly doped silicon wafer with
a thermally grown silicon dioxide (SiO2) layer to act as the gate dielectric.[2]

e a-TeOs Formation: Grow or transfer a 2D-Te thin film onto the SiO2/Si substrate and
subsequently convert it to a-TeOs using the UV-Ozone treatment described in Protocol 1.

o Photolithography for Source/Drain Contacts:

[e]

Spin-coat a layer of photoresist onto the a-TeOs film.

o

Use a photomask to define the source and drain contact regions.

[¢]

Expose the photoresist to UV light through the mask.

[¢]

Develop the photoresist to create openings for metal deposition.

» Metal Deposition:
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o Deposit the source and drain contact metal (e.g., Ni) using a suitable deposition technique
like thermal evaporation.[6]

o Lift-off:

o Immerse the sample in a solvent (e.g., acetone) to dissolve the remaining photoresist,
lifting off the excess metal and leaving the patterned source and drain electrodes.

e Annealing (Optional): A post-fabrication annealing step may be performed to improve the
contact quality.

Device Characterization:

o Electrical Measurements: Use a semiconductor parameter analyzer to measure the output
and transfer characteristics (IDS-VDS and IDS-VGS) of the fabricated FET. From these
measurements, key performance metrics such as hole mobility, on/off ratio, subthreshold
swing, and threshold voltage can be extracted.[5]

Visualizations
Experimental Workflow for a-TeOs p-Channel Transistor
Fabrication
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Caption: Workflow for fabricating an amorphous TeOs p-channel transistor.
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Signaling Pathway: Carrier Transport in a-TeOs vs. 2D-Te
Transistors
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Caption: Carrier transport comparison in 2D-Te and a-TeOs transistors.

Other Potential Applications (Limited Data)

While the application of a-TeOs in p-channel transistors is the most well-documented, other
potential uses of tellurium oxides in semiconductor devices are being explored, though with
less specific data available for TeOs.

o Gate Dielectric: Due to its oxide nature, TeOs could potentially be used as a gate dielectric
material. However, current research has focused more on the self-forming TiOx-Te gate
dielectric in tellurium-based transistors, where a thin layer of native TeOx is reduced during
the deposition of titanium.[7] Further investigation is needed to evaluate the dielectric
properties of pure TeOs films for this purpose.

e Gas Sensors: While there is research on tellurium dioxide (TeO2) nanowires for gas sensing
applications, specific studies on the use of TeOs for gas sensors are not prevalent in the
current literature.[8]

 Memory Devices: Tellurium-based materials are key components in phase-change memory
(PCM) devices. However, these typically involve telluride alloys (e.g., Ge-Sb-Te) rather than
pure tellurium trioxide.

Conclusion
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Tellurium trioxide, particularly in its amorphous form, has demonstrated significant promise for
advancing semiconductor technology, most notably in the development of high-performance p-
channel transistors. The protocols and data presented here provide a foundation for
researchers to explore and build upon the current understanding of this emerging material.
Further research into scalable synthesis methods and the exploration of other potential
applications, such as in gate dielectrics, will be crucial for realizing the full potential of TeOs in
next-generation electronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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